Emitasvir diphosphate, also known as Yimitasvir diphosphate, is an orally active small molecule drug primarily developed for the treatment of chronic hepatitis C virus infections. It functions as a nonstructural protein 5A inhibitor, targeting a crucial component in the viral replication process. The compound has gained attention due to its efficacy in combination therapies, particularly with sofosbuvir, another antiviral agent.
Emitasvir diphosphate is classified under the category of antiviral agents, specifically those that inhibit the hepatitis C virus. It was first approved in China on December 21, 2020, and has undergone various phases of clinical trials to establish its safety and efficacy in treating chronic hepatitis C and related conditions such as liver fibrosis and chronic kidney failure . The molecular formula of emitasvir diphosphate is , and it is registered under the CAS number 1959593-63-5 .
The synthesis of emitasvir diphosphate involves complex organic chemistry techniques. The development process includes several key steps:
The molecular structure of emitasvir diphosphate features a complex arrangement that includes a nucleobase component linked to a ribose sugar and two phosphate groups.
The detailed structural analysis reveals that the compound's configuration allows it to effectively mimic natural substrates in the viral replication process, thereby inhibiting the function of nonstructural protein 5A.
Emitasvir diphosphate undergoes several chemical reactions during its mechanism of action:
The mechanism by which emitasvir diphosphate exerts its antiviral effects involves several steps:
Emitasvir diphosphate possesses distinct physical and chemical properties:
Emitasvir diphosphate is primarily used in scientific research focused on hepatitis C virus treatments. Its applications include:
CAS No.: 32448-35-4
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 15145-06-9